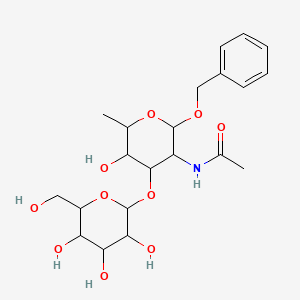

Galbeta1-3GalNAcalpha-Bn

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galbeta1-3GalNAcalpha-Bn typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. For instance, the enzyme alpha1,3-galactosyltransferase can be used to catalyze the formation of the Galbeta1-3GalNAc linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glycan in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Galbeta1-3GalNAcalpha-Bn can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: Functional groups on the benzyl moiety can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Enzymatic Interactions and Glycosylation Studies

Galbeta1-3GalNAcalpha-Bn serves as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules.

- Substrate Specificity : Research has demonstrated that this compound is effectively utilized by enzymes such as C1GalT (Core 1 Galactosyltransferase) and C3GnT (Core 3 β1,3-N-acetylglucosaminyltransferase). For instance, C1GalT exhibits a maximum velocity (Vmax) of 0.14 μmol/h/mg when using GalNAcα-Bn as a substrate, indicating a strong preference for this compound over others .

- Glycan Biosynthesis : In studies focusing on O-glycan biosynthesis, this compound has been characterized as a critical substrate for enzymes involved in synthesizing complex glycans. The compound's structural features allow it to participate in the formation of O-glycans that are crucial for cellular functions and signaling pathways .

Cancer Research Implications

The role of this compound in cancer research is particularly noteworthy.

- Tumor Metastasis : Studies have indicated that glycosylation patterns involving this compound can influence tumor behavior. For example, metastatic colon and prostate cancer cells that were transfected with genes encoding specific glycosyltransferases showed reduced migration and invasion capabilities when this compound was present in their glycan structures .

- Biomarkers for Leukemia : In chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML), the expression levels of enzymes that utilize this compound as a substrate were found to be significantly elevated. This suggests that the compound may serve as a biomarker or therapeutic target in these malignancies .

Therapeutic Potential

The therapeutic applications of this compound are being actively explored.

- Inhibitors of Glycosylation : Given its role in glycan biosynthesis, researchers are investigating whether derivatives of this compound can act as inhibitors of specific glycosyltransferases. Such inhibitors could potentially disrupt aberrant glycosylation patterns observed in various cancers .

- Neurological Studies : Recent findings indicate that glycoproteins containing Gal-(β-1,3)-GalNAc oligosaccharides are implicated in neurological conditions such as Parkinson's disease. This association highlights the importance of studying compounds like this compound for developing new therapeutic strategies targeting neurodegenerative diseases .

Data Table: Enzymatic Activity with this compound

| Enzyme | Substrate | K_M (mM) | V_max (μmol/h/mg) |

|---|---|---|---|

| C1GalT | GalNAcα-Bn | 0.8 | 0.14 |

| C3GnT | GalNAcα-Bn | 3.0 | 0.95 |

| Core 2 β6-GlcNAc-T | Galbeta1-3GalNAcα-R | N/A | N/A |

Case Studies

Case Study 1: Impact on Tumor Behavior

A study involving metastatic colon cancer cells demonstrated that transfection with C3GnT reduced their invasive potential when treated with this compound derivatives. This finding underscores the potential for targeting glycosylation pathways to inhibit tumor progression.

Case Study 2: Glycosylation Alterations in Leukemia

In patients with acute myeloid leukemia, elevated levels of enzymes utilizing this compound were correlated with disease progression. This suggests that monitoring levels of this compound could aid in understanding treatment responses and disease outcomes.

Mechanism of Action

The mechanism by which Galbeta1-3GalNAcalpha-Bn exerts its effects involves its interaction with specific molecular targets, such as lectins and antibodies. These interactions can trigger various biological pathways, including immune responses and cell signaling processes. The benzyl group attached to the glycan can also influence its binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

Galbeta1-4GlcNAc: Another glycan with a similar structure but different linkage, which affects its biological properties.

Galbeta1-3GalNAcalpha-pNP: A similar compound with a para-nitrophenyl group instead of a benzyl group, used in enzymatic studies.

Uniqueness

Galbeta1-3GalNAcalpha-Bn is unique due to its specific linkage and the presence of the benzyl group, which can enhance its stability and binding properties. This makes it particularly useful in research applications where precise glycan interactions are critical .

Biological Activity

Galβ1-3GalNAcα-Bn is a glycosylated compound that has garnered attention in the field of glycoscience due to its potential biological activities and implications in various physiological and pathological processes. This article provides an overview of the biological activity of Galβ1-3GalNAcα-Bn, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

Galβ1-3GalNAcα-Bn is a glycan structure composed of a galactose (Gal) linked to a N-acetylgalactosamine (GalNAc) through a β1-3 linkage. The benzyl (Bn) group serves as an aglycone, enhancing the compound's stability and solubility. The synthesis of this compound often involves enzymatic pathways utilizing specific glycosyltransferases, which are crucial for its biological functions.

1. Glycosylation and Cell Signaling

Glycosylation plays a significant role in cell signaling and recognition processes. Galβ1-3GalNAcα-Bn can influence cellular interactions by modulating the presentation of glycan structures on cell surfaces. For instance, it has been shown to interact with galectins, a family of lectins that bind to β-galactosides, thereby influencing cell adhesion and immune responses .

2. Impact on Cancer Biology

Research indicates that glycan structures similar to Galβ1-3GalNAcα-Bn are involved in cancer progression. For example, core 3 β1,3-N-acetylglucosamine transferase (C3GnT), which can utilize GalNAc derivatives as substrates, has been implicated in reducing the metastatic potential of cancer cells. Studies have shown that transfecting cancer cells with C3GnT reduces their ability to migrate and invade surrounding tissues .

Case Study: Enzyme Activity with GalNAc Derivatives

A study investigated the substrate specificity of Core 1 β1,3-Gal-transferase (C1GalT) using various GalNAc derivatives, including Galβ1-3GalNAcα-Bn. The results demonstrated that C1GalT exhibited significant activity with Galβ1-3GalNAcα-Bn compared to other derivatives. Specifically:

| Substrate | Activity (μmol/h/mg) | Relative Activity (%) |

|---|---|---|

| GalNAcα-Bn | 0.042 | 100 |

| Ac-GHA-(GalNAcα) TSLPVTG-NH2 | 0.237 | 564 |

| Free GalNAc | 0.0025 | 6 |

This table illustrates the enhanced activity associated with specific peptide sequences containing GalNAc compared to free forms .

2. Role in Immune Modulation

Another important aspect of Galβ1-3GalNAcα-Bn is its involvement in immune modulation. It has been reported that glycans can influence immune cell behavior by acting as signals for immune recognition or evasion. The interaction between this compound and immune cells may provide insights into therapeutic strategies for autoimmune diseases or cancer immunotherapy .

Properties

Molecular Formula |

C21H31NO10 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24) |

InChI Key |

HGURJGMYXKMOOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.